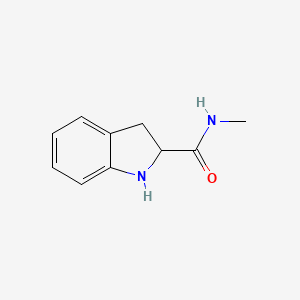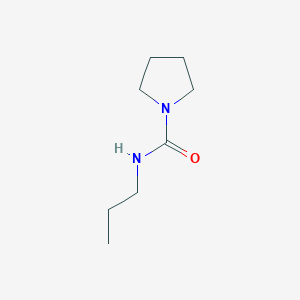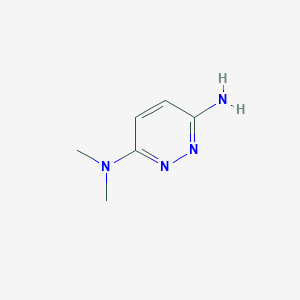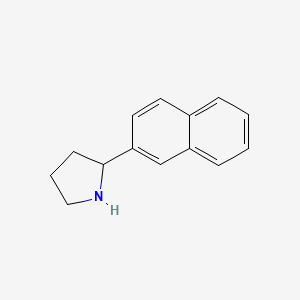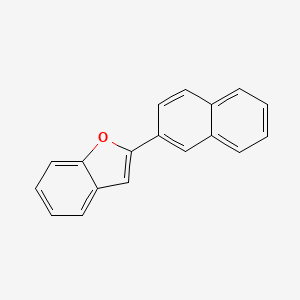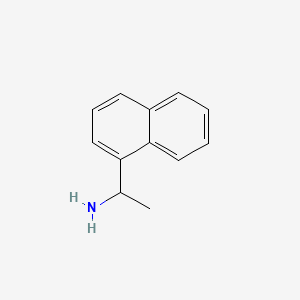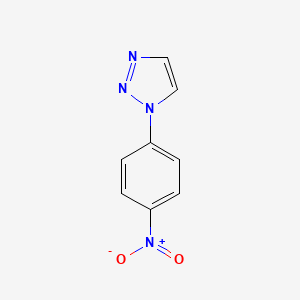
1-(4-Nitrophenyl)-1h-1,2,3-triazole
概要
説明
Compounds with nitrophenyl groups, such as 1-(4-Nitrophenyl)piperazine , are often used in chemical synthesis due to their reactivity. The nitro group is electron-withdrawing, which can influence the compound’s chemical behavior .
Synthesis Analysis
The synthesis of nitrophenyl compounds often involves nitration reactions . For example, 4-nitrophenol can be prepared by nitration of phenol using dilute nitric acid .Molecular Structure Analysis
The molecular structure of nitrophenyl compounds is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring . The exact structure of “1-(4-Nitrophenyl)-1h-1,2,3-triazole” would also include a 1,2,3-triazole ring, but specific structural details are not available.Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions. For instance, the catalytic reduction of 4-nitrophenol is a commonly studied reaction .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Nitrophenyl)-1H-1,2,3-triazole, focusing on six unique applications:
Antimicrobial Agents
1-(4-Nitrophenyl)-1H-1,2,3-triazole has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to the disruption of cellular processes. Research has demonstrated its effectiveness against a variety of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics .
Anticancer Activity
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. Studies have shown that 1-(4-Nitrophenyl)-1H-1,2,3-triazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers .
Catalysis
In the field of catalysis, 1-(4-Nitrophenyl)-1H-1,2,3-triazole is used as a ligand in metal-catalyzed reactions. Its ability to form stable complexes with metals like copper and palladium makes it useful in facilitating various organic transformations, such as click chemistry and cross-coupling reactions .
Fluorescent Probes
The compound’s unique electronic properties make it suitable for use as a fluorescent probe. It can be used in bioimaging to detect and visualize biological molecules and structures. Its fluorescence can be tuned by modifying its chemical structure, allowing for the development of highly sensitive and specific probes for various biological applications .
Drug Delivery Systems
1-(4-Nitrophenyl)-1H-1,2,3-triazole has been explored as a component in drug delivery systems. Its ability to form stable conjugates with drugs and targeting molecules makes it useful for delivering therapeutic agents to specific sites in the body. This can enhance the efficacy and reduce the side effects of treatments .
Material Science
In material science, this compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties. Additionally, it can be used to create materials with specific electronic and optical properties for use in sensors, electronics, and other applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-nitrophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBBZUJIVMYQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520148 | |
| Record name | 1-(4-Nitrophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1h-1,2,3-triazole | |
CAS RN |
1204-91-7 | |
| Record name | 1-(4-Nitrophenyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 1-(4-nitrophenyl)-1H-1,2,3-triazole?
A1: 1-(4-Nitrophenyl)-1H-1,2,3-triazole consists of a 1,2,3-triazole ring attached to a nitrobenzene group at the first position of the triazole. Its molecular formula is C8H6N4O2. [, , , , ]
Q2: How does the structure of 1-(4-nitrophenyl)-1H-1,2,3-triazole influence its stability and potential for rearrangements?
A2: The 4-imino tautomer of 1-(4-nitrophenyl)-1H-1,2,3-triazole can undergo Dimroth rearrangements, particularly when the substituent at the 1-position, like the 4-nitrophenyl group, influences the equilibrium towards the rearranged product. []
Q3: Has 1-(4-nitrophenyl)-1H-1,2,3-triazole demonstrated any corrosion inhibition properties?
A3: While not directly studied, Density Functional Theory (DFT) calculations suggest that derivatives of 1-(4-nitrophenyl)-1H-1,2,3-triazole, containing additional functional groups like benzaldehyde or chromenone moieties, exhibit potential as iron corrosion inhibitors. []
Q4: How do structural modifications of 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives impact their thermal decomposition?
A4: Studies utilizing pulsed photoacoustic pyrolysis techniques on derivatives like 2,6-bis((4-(nitromethyl)-1H-1,2,3-triazol-1-yl)methyl) pyridine (S9) reveal insights into their thermal decomposition mechanisms and the release of gaseous byproducts like NO2. []
Q5: Can 1-(4-nitrophenyl)-1H-1,2,3-triazole be used in the synthesis of other compounds?
A5: Yes, it acts as a key building block for synthesizing various heterocyclic compounds. For example, it is used in the synthesis of triazolo[4,5-d]pyrimidine-7-carbonitriles and imidazole-4,5-dicarbonitriles. [] It can also be utilized in the synthesis of novel hydrazones and bis-hydrazones with potential antibacterial activity. []
Q6: What is the significance of single-crystal X-ray diffraction studies in understanding 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives?
A6: Single-crystal X-ray diffraction provides precise three-dimensional structural information, revealing bond lengths, angles, and intermolecular interactions within the crystal lattice. This technique has been used to characterize derivatives like 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and others. [, ]
Q7: How does the crystal packing of 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives vary?
A7: The crystal packing of these derivatives is influenced by intermolecular interactions like C–H⋯O and C–H⋯N hydrogen bonds, as well as π–π interactions. The specific arrangement of molecules within the crystal lattice can differ based on the substituents present. [, , , ]
Q8: Has 1-(4-nitrophenyl)-1H-1,2,3-triazole shown potential applications in material science?
A8: While direct applications in material science are limited, its derivatives have shown potential as energetic materials. For instance, studies have explored the thermal decomposition and stability of compounds like 1-(4-nitrophenyl)-1H-1,2,3-triazole (S8) for potential use as high-energy materials. []
Q9: What analytical techniques are employed to study 1-(4-nitrophenyl)-1H-1,2,3-triazole and its derivatives?
A9: Various techniques are used, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, X-ray diffraction, and thermogravimetric analysis (TGA). These methods provide complementary information about the compound's structure, properties, and behavior. [, , ]
Q10: Are there any known applications of 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives in bioconjugation or protein modification?
A10: Yes, 1H-1,2,3-triazole-4-carbaldehyde (TA4C), a derivative, has been investigated for N-terminal protein modification. This method allows site-specific conjugation of various functional molecules like fluorophores or biotin to proteins. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



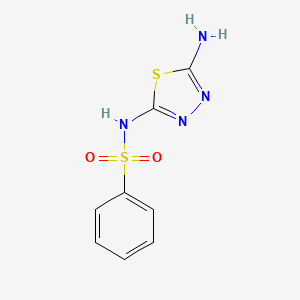
![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide](/img/structure/B3023351.png)
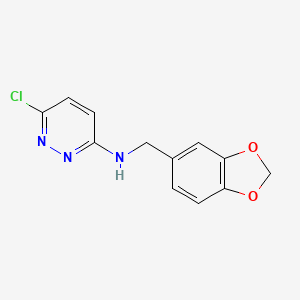
![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)


